
4-(3,5-Dibromophenyl)-1H-1,2,3-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,5-Dibromophenyl)-1H-1,2,3-triazole is a chemical compound that belongs to the class of 1,2,3-triazoles This compound is characterized by the presence of a 3,5-dibromophenyl group attached to the 4-position of the triazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dibromophenyl)-1H-1,2,3-triazole typically involves the reaction of 3,5-dibromophenyl azide with an alkyne under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions. This reaction is commonly known as the “click” reaction. The reaction is carried out in the presence of a copper(I) catalyst, such as copper(I) iodide, and a ligand, such as tris(benzyltriazolylmethyl)amine (TBTA), in a suitable solvent like dimethyl sulfoxide (DMSO) or acetonitrile. The reaction proceeds at room temperature or slightly elevated temperatures, resulting in the formation of the desired triazole compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters, such as temperature, pressure, and concentration of reactants, are carefully controlled to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3,5-Dibromophenyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The triazole ring can participate in oxidation and reduction reactions, leading to the formation of different oxidation states of the compound.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents are used under controlled conditions.
Coupling Reactions: Palladium catalysts, such as palladium acetate, and boronic acids or esters are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
4-(3,5-Dibromophenyl)-1H-1,2,3-triazole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. It is also used in the development of new synthetic methodologies.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research has explored the use of this compound in drug discovery and development, particularly for targeting specific biological pathways and enzymes.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 4-(3,5-Dibromophenyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity or altering their function. For example, it may inhibit the activity of certain kinases or enzymes involved in cell signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, and differentiation.
Vergleich Mit ähnlichen Verbindungen
4-(3,5-Dibromophenyl)-1H-1,2,3-triazole can be compared with other similar compounds, such as:
3,5-Dibromophenyl-functionalized imidazolium salts: These compounds also contain the 3,5-dibromophenyl group and have been studied for their anticancer activity.
Tetrabromobisphenol A (TBBPA): This compound is a widely used brominated flame retardant with similar bromine substitution patterns.
The uniqueness of this compound lies in its triazole ring structure, which imparts distinct chemical and biological properties compared to other brominated compounds.
Eigenschaften
Molekularformel |
C8H5Br2N3 |
|---|---|
Molekulargewicht |
302.95 g/mol |
IUPAC-Name |
4-(3,5-dibromophenyl)-2H-triazole |
InChI |
InChI=1S/C8H5Br2N3/c9-6-1-5(2-7(10)3-6)8-4-11-13-12-8/h1-4H,(H,11,12,13) |
InChI-Schlüssel |
SUCJXSWVWHDBRM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1Br)Br)C2=NNN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


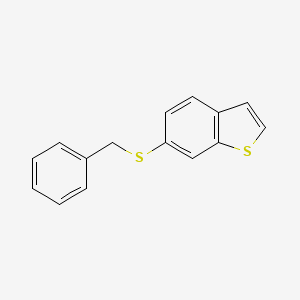

![all-cis-4-Benzyloxycarbonylamino-7-oxa-bicyclo[4.1.0]heptane-3-carboxylic acid ethyl ester](/img/structure/B13712494.png)
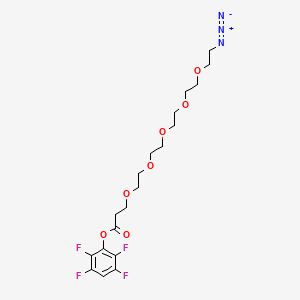
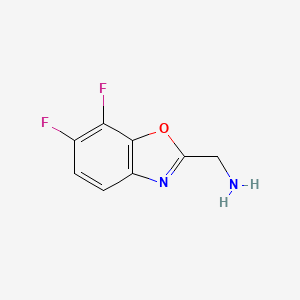
![(1S,2R,3R,4R)-3-(4-methylbenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13712501.png)
![4-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic Acid](/img/structure/B13712507.png)
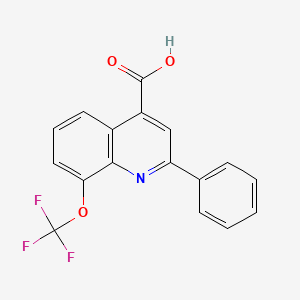

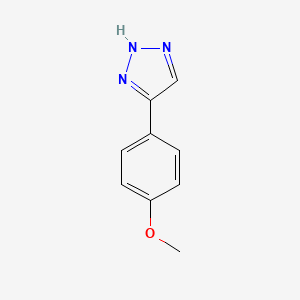

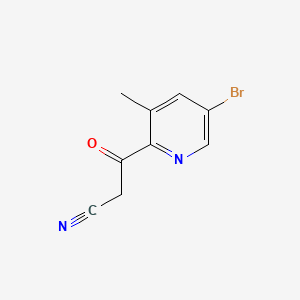
![1-[1-(2,3-Difluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13712551.png)
![1-Boc-4-[(trimethylsilyl)ethynyl]-1H-imidazole](/img/structure/B13712555.png)
